2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine hydrochloride
Description
Chemical Structure:
2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine hydrochloride is a spirocyclic compound featuring a bicyclic scaffold with one oxygen and one nitrogen atom in the 6-membered ring system (spiro[3.3]heptane core). The ethanamine side chain is linked to the nitrogen atom, and the hydrochloride salt enhances its stability and solubility.
Properties
Molecular Formula |
C7H15ClN2O |
|---|---|
Molecular Weight |
178.66 g/mol |
IUPAC Name |
2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C7H14N2O.ClH/c8-1-2-9-3-7(4-9)5-10-6-7;/h1-6,8H2;1H |
InChI Key |
LEJSYSUBKMJLJG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CN1CCN)COC2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxa-6-azaspiro[3One common method includes the protection of the nitrogen atom, cyclization to form the spiro structure, and subsequent deprotection and functionalization .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, likely due to its primary use in research. the synthesis generally follows similar steps as laboratory methods but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Biological Applications
-
Neuropharmacology :
- Research indicates that compounds similar to 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine hydrochloride may exhibit properties that affect neurotransmitter systems, particularly acetylcholine pathways. This suggests potential applications in treating neurodegenerative disorders like Alzheimer's disease, where acetylcholine levels are critically low due to acetylcholinesterase activity .
-
Acetylcholinesterase Inhibition :
- Studies have shown that compounds with structural similarities can act as inhibitors of acetylcholinesterase, which is crucial for managing conditions characterized by cognitive decline. Such inhibition can enhance the availability of acetylcholine in synaptic clefts, potentially improving cognitive functions .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
-
Formation of the Spirocyclic Core :
- The synthesis begins with the formation of the spirocyclic structure through cyclization reactions involving appropriate precursors.
-
Functionalization :
- Subsequent reactions introduce functional groups that enhance biological activity and solubility.
-
Characterization Techniques :
- Characterization is performed using techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) to confirm the structure and purity of the synthesized compound.
Mechanism of Action
The mechanism of action for 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding properties, which can modulate the activity of these targets and influence biological pathways .
Comparison with Similar Compounds
Key Properties :
- CAS Number : 54384-40-6 (free base); 1956354-52-1 (oxalate salt variant) .
- Molecular Formula : C₇H₁₃ClN₂O (hydrochloride form).
- Purity : Typically ≥95% in commercial supplies .
- Applications : Used as a building block in pharmaceutical synthesis, particularly in kinase inhibitors and receptor modulators, as evidenced by its inclusion in a 2024 European patent for a pyrrolopyridazine derivative .
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The table below compares 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine hydrochloride with spirocyclic compounds of varying ring sizes, heteroatom compositions, and functional groups:
Availability and Pricing
Biological Activity
2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article examines its biological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C7H13ClN2O2
- CAS Number : 26096-35-5
- Molecular Weight : 143.19 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including neurotransmitter receptors and enzymes involved in cellular signaling pathways. It is hypothesized to act as a modulator of neurotransmitter systems, potentially influencing dopaminergic and serotonergic pathways.
Biological Activities
-
Neuropharmacological Effects
- Dopaminergic Activity : Research indicates that this compound may exhibit dopaminergic activity, which could be beneficial in treating conditions such as Parkinson's disease and schizophrenia.
- Serotonergic Modulation : Preliminary studies suggest that it may also interact with serotonin receptors, potentially affecting mood and anxiety disorders.
-
Antimicrobial Properties
- Some derivatives of the compound have shown promising antimicrobial activity against various bacterial strains, indicating potential use in antibiotic development.
Case Studies and Experimental Data
Several studies have investigated the biological activity of related compounds and their analogs:
Safety and Toxicology
While specific toxicological data on this compound is limited, general safety assessments should be conducted to evaluate its pharmacokinetics, metabolism, and potential side effects.
Q & A
Q. What are the recommended synthetic routes for 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine hydrochloride, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves cyclization of precursors such as tribromopentaerythritol with p-toluenesulfonamide under basic conditions, followed by deprotection and HCl salt formation . Scalable industrial methods employ continuous flow reactors and advanced purification techniques (e.g., crystallization) to achieve ≥95% purity. Key variables include:
- Temperature: Cyclization at 80–100°C minimizes side reactions.
- Catalyst: Use of Lewis acids (e.g., ZnCl₂) improves reaction efficiency.
- Purification: Chromatography or recrystallization removes residual amines or unreacted precursors .
Q. How can researchers optimize purification methods to achieve high-purity (>98%) this compound for pharmacological studies?
Methodological Answer:
- Chromatography: Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) resolves spirocyclic impurities .
- Crystallization: Ethanol/water mixtures (3:1 v/v) yield needle-like crystals with 98% purity .
- Analytical Validation: LC-MS (ESI+) confirms molecular ion [M+H]⁺ at m/z 175.1, with <2% impurities .
Q. What analytical techniques are most effective for characterizing the structural integrity and purity of this compound?
Methodological Answer:
- NMR: ¹H NMR (D₂O, 400 MHz) shows distinct signals for the spirocyclic NH (δ 3.2 ppm) and oxetane protons (δ 4.1–4.3 ppm) .
- HPLC-UV: Retention time 8.2 min (C18 column, 210 nm) with ≥97% purity .
- Elemental Analysis: Matches theoretical values for C₇H₁₃ClN₂O (C: 45.05%; H: 6.93%) .
Advanced Research Questions
Q. What mechanistic insights explain the formation of byproducts during synthesis, and how can they be mitigated?
Methodological Answer:
- Byproduct Origin: Partial ring-opening of the spirocyclic structure under acidic conditions generates linear amines (e.g., 2-aminoethyl-oxetane derivatives) .
- Mitigation Strategies:
Q. How does the spirocyclic structure influence the compound’s reactivity and interaction with biological targets?
Methodological Answer:
Q. What strategies resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Standardized Assays: Use radioligand binding assays (³H-yohimbine) with consistent buffer conditions (pH 7.4, 25°C) to minimize variability .
- Metabolic Stability: Evaluate hepatic microsomal degradation (e.g., human CYP3A4) to correlate in vitro/in vivo activity .
- Structural Confirmation: X-ray crystallography of protein-ligand complexes validates binding modes disputed in computational models .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
